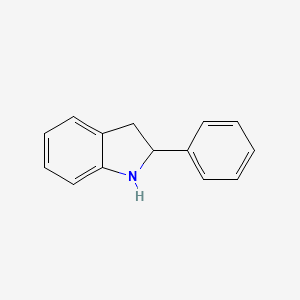

2-Phenylindoline

概要

説明

2-Phenylindoline is an organic compound that belongs to the class of indolines, which are bicyclic aromatic compounds containing a pyrrole ring fused to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 2-Phenylindoline can be synthesized through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with acetophenone in the presence of an acid catalyst to form acetophenone phenylhydrazone. This intermediate then undergoes cyclization to produce this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium or copper complexes . Another method involves the copper-catalyzed intermolecular C-H amination of enamines under microwave irradiation .

化学反応の分析

Direct Amination Reactions

2-Phenylindole undergoes amination with aromatic amines (e.g., p-anisidine) in the presence of oxidizing agents like N-chlorobenzotriazole or lead tetra-acetate. The reaction proceeds via a nitrenium ion intermediate, forming 3-arylimino-3H-indoles (e.g., 2-phenyl-3-p-methoxyphenyliminoindole) . Electrochemical oxidation studies corroborate this mechanism, demonstrating the role of radical intermediates during β-scission .

Palladium-Catalyzed Heteroannulation

A one-pot synthesis of 2-phenylindole derivatives involves Pd(PPh₃)₂Cl₂-catalyzed reactions between o-haloanilines and phenylacetylene. Key steps include:

-

Sonogashira coupling to form diaryl alkynes.

-

Cyclization via nucleophilic attack of the amine on the triple bond.

Example Reaction Conditions :

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| N-Benzyl-2-iodoaniline | Pd(PPh₃)₂Cl₂ | DMF | 76% |

This method tolerates N-alkyl, N-benzyl, and N-tosyl substituents, yielding diverse 2-phenylindoles .

Electrophilic Substitution

2-Phenylindole exhibits regioselective sulfonation at the C5 position under strongly acidic conditions (e.g., chlorosulfonic acid). Protonation at C3 generates a 2-phenylindolinium intermediate, directing electrophiles to C5 :

Functionalization at C3

The C3 position of 2-phenylindole is highly reactive. Derivatives such as 3-carboxaldehyde and 3-cyanoindoles are synthesized via:

-

Oxime formation : Reaction with hydroxylamine derivatives (e.g., O-benzylhydroxylamine) .

-

Cyanation : Ultrasound-assisted Cu(OAc)₂-catalyzed conversion of oximes to nitriles .

Biological Relevance : 3-Substituted derivatives (e.g., 3-cyano-2-phenylindole) show inhibitory activity against nitric oxide production (IC₅₀ = 24.7 μM) .

N-Alkylation and Protection

N-Alkylation of 2-phenylindole with NaH and alkyl halides yields N-Me, N-Boc, and N-propargyl derivatives. Yields depend on steric and electronic factors:

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| MeI | N-Me | 94% |

| (Boc)₂O | N-Boc | 81% |

| Propargyl bromide | N-Propargyl | 44% |

Recent Methodological Advances

Emergent green synthesis strategies for 2-phenylindoles include:

科学的研究の応用

Pharmacological Applications

2-Phenylindoline exhibits a wide range of biological activities, making it a promising candidate for drug development. The following sections detail its specific applications:

Anticancer Activity

Research indicates that 2-phenylindoles, including this compound derivatives, possess antimitotic properties. A study employing quantitative structure-activity relationship (QSAR) analysis demonstrated that certain derivatives effectively inhibit mitosis in cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Properties

This compound has shown efficacy against Mycobacterium tuberculosis (Mtb), with studies revealing its bactericidal activity both in vitro and in intracellular models. The scaffold demonstrates submicromolar potency against drug-sensitive and resistant strains of Mtb, highlighting its potential as a new class of antimycobacterial agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly through the inhibition of nitric oxide production and NFκB signaling pathways. Derivatives of this compound exhibited significant inhibitory effects, with some displaying IC50 values as low as 4.4 μM against nitrite production .

Neuropathic Pain Management

Recent studies have explored the use of 2-phenylindole derivatives as positive allosteric modulators of cannabinoid receptors, showing promise in alleviating neuropathic pain without the adverse effects associated with traditional cannabinoid agonists .

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives involves various chemical transformations aimed at enhancing their biological activity. Common methods include palladium-catalyzed reactions and one-pot syntheses that allow for the rapid generation of diverse analogs.

Synthesis Techniques

- Palladium-Catalyzed Reactions : These reactions facilitate the formation of carbon-carbon bonds essential for constructing the indole framework.

- Sonogashira Coupling : This method has been employed to create alkynylated derivatives, which have shown enhanced biological activity .

Structure-Activity Relationships (SAR)

SAR studies have been crucial in identifying key functional groups that influence the biological activity of this compound derivatives. For instance, modifications at the indole nitrogen or substitutions on the phenyl ring can significantly alter potency against specific biological targets .

Case Studies

Several case studies exemplify the successful application of this compound in drug discovery:

作用機序

The mechanism of action of 2-Phenylindoline involves its interaction with specific molecular targets and pathways. For instance, as a precursor to selective estrogen receptor modulators, it binds to estrogen receptors and modulates their activity, influencing various physiological processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

類似化合物との比較

2-Phenylindole: Similar in structure but differs in the position of the nitrogen atom within the ring.

Indole: The parent compound of indoline, lacking the phenyl group.

Indoline: The parent structure of 2-Phenylindoline, without the phenyl substitution.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

生物活性

2-Phenylindoline, a derivative of indole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, along with detailed research findings and case studies.

1. Anticancer Activity

This compound derivatives have demonstrated potent anticancer properties across various tumor types. Notable studies include:

- Breast Cancer : Research indicates that these derivatives exhibit anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis .

- Lung Cancer : A study reported strong activity against lung cancer cells (A549 and H460), showcasing the potential of this compound derivatives as effective agents in cancer therapy .

Table 1: Summary of Anticancer Activities of this compound Derivatives

| Cancer Type | Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231, MCF-7 | Inhibition of tubulin polymerization | |

| Lung Cancer | A549, H460 | Induces apoptosis | |

| Melanoma | Various | Cytotoxic effects |

2. Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, particularly against Mycobacterium tuberculosis (Mtb).

- Bactericidal Effects : A focused library screening identified 2-phenylindoles as novel antimycobacterial scaffolds. These compounds exhibited bactericidal activity against both drug-sensitive and drug-resistant strains of Mtb in vitro and in intracellular macrophage models .

Table 2: In Vitro Evaluation of Antimicrobial Activity

| Compound ID | MIC (µM) | MBC (µM) | Activity Type |

|---|---|---|---|

| Compound 1 | <0.5 | 3 | Bactericidal |

| Compound 2 | <0.5 | 4 | Bactericidal |

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound derivatives have shown promising anti-inflammatory activities.

- Mechanism : These compounds have been reported to inhibit the NF-κB signaling pathway, reducing pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages .

Table 3: Summary of Anti-inflammatory Effects

| Compound ID | Inhibition (%) | Cytokine Targeted |

|---|---|---|

| Compound A | 90.5 | TNF-α |

| Compound B | 75.6 | IL-6 |

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into the essential features for biological activity:

- Indole Core : The indole nitrogen is crucial for maintaining cellular potency.

- Phenyl Substituent : The presence of the phenyl group significantly enhances antimicrobial activity .

Case Studies and Research Findings

Recent literature highlights various case studies that underscore the therapeutic potential of this compound:

- Synthesis and Evaluation : A study synthesized several derivatives through Fischer indole synthesis, evaluating their anticancer and antimicrobial properties. The findings indicated that modifications to the phenyl group could enhance activity against specific cancer cell lines .

- Clinical Implications : The promising results from preclinical studies suggest that these compounds could be developed into novel therapeutics for cancer and infectious diseases.

特性

IUPAC Name |

2-phenyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPFOJPRFUSEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949089 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26216-91-1 | |

| Record name | 2-Phenylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26216-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026216911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。